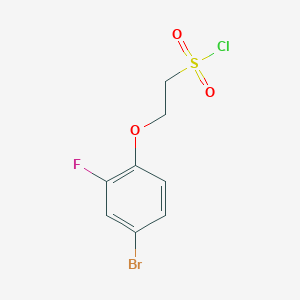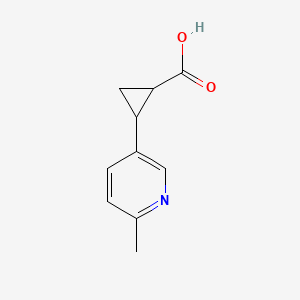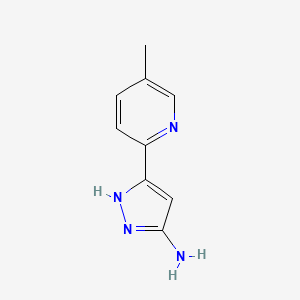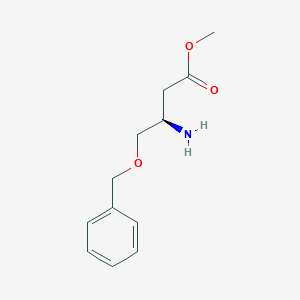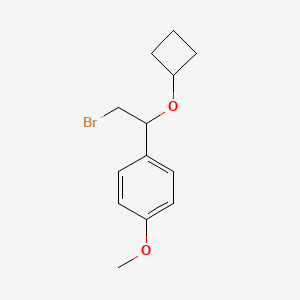
1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene is an organic compound that features a bromine atom, a cyclobutoxy group, and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene typically involves the following steps:
Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced through the reaction of cyclobutanol with an appropriate halogenating agent, such as phosphorus tribromide, to form cyclobutyl bromide.
Alkylation Reaction: The cyclobutyl bromide is then reacted with 4-methoxybenzene in the presence of a strong base, such as sodium hydride, to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form a cyclobutyl group.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of 1-(2-Hydroxy-1-cyclobutoxyethyl)-4-methoxybenzene.
Oxidation Reactions: Formation of 1-(2-Bromo-1-cyclobutoxyethyl)-4-formylbenzene or 1-(2-Bromo-1-cyclobutoxyethyl)-4-carboxybenzene.
Reduction Reactions: Formation of 1-(Cyclobutyl)-4-methoxybenzene.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These interactions can lead to the formation of new compounds with different biological or chemical properties.
Comparación Con Compuestos Similares
Bromocyclohexane: Similar in structure but with a cyclohexyl group instead of a cyclobutyl group.
1-Bromo-2-methoxybenzene: Similar in structure but without the cyclobutoxy group.
2-Bromo-1-cyclopropylethanone: Similar in structure but with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness: 1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene is unique due to the presence of both a cyclobutoxy group and a methoxy group attached to the benzene ring
Propiedades
Fórmula molecular |
C13H17BrO2 |
|---|---|
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
1-(2-bromo-1-cyclobutyloxyethyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H17BrO2/c1-15-11-7-5-10(6-8-11)13(9-14)16-12-3-2-4-12/h5-8,12-13H,2-4,9H2,1H3 |
Clave InChI |
UXXPNHWHTIXJRQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(CBr)OC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile](/img/structure/B13616503.png)
![tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate](/img/structure/B13616505.png)
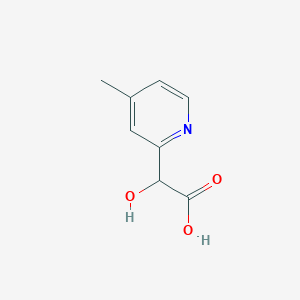
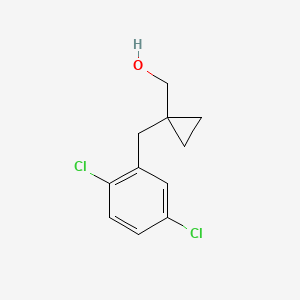
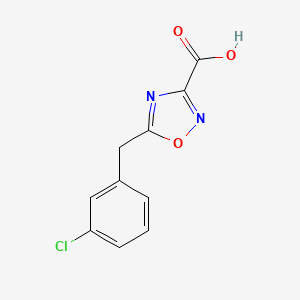

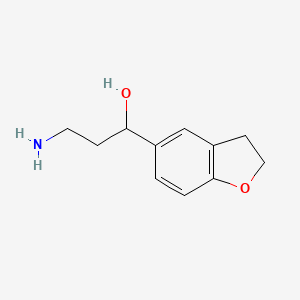
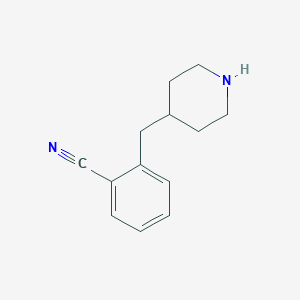
![{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13616554.png)
